molecular formula C8H9NO2 B566443 1,8A-dihydroindolizine-3,8(2H,5H)-dione CAS No. 109070-37-3

1,8A-dihydroindolizine-3,8(2H,5H)-dione

Cat. No.: B566443
CAS No.: 109070-37-3
M. Wt: 151.165
InChI Key: UFXHDNXRYNIIFB-UHFFFAOYSA-N
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Description

1,8A-dihydroindolizine-3,8(2H,5H)-dione is a pivotal advanced intermediate in the synthetic organic chemistry and medicinal chemistry research sectors. Its primary research value lies in its role as a versatile scaffold for the construction of complex indolizidine and related nitrogen-containing heterocycles. These structures are of significant interest due to their prevalence in biologically active natural products and potential pharmaceuticals. The compound serves as a core building block in the synthesis of various indolizidine alkaloids, a class of compounds known for their diverse biological activities. Researchers utilize this diketone in key transformations, such as intramolecular cyclizations and functional group manipulations, to access the stereochemically complex skeletons found in natural products. Its reactivity profile allows for the exploration of structure-activity relationships (SAR) around the indolizidine core, which is crucial for drug discovery efforts targeting a range of biological pathways. The compound's utility is underscored by its application in the development of novel synthetic methodologies aimed at efficiently constructing these privileged structures. For Research Use Only.

Properties

CAS No.

109070-37-3

Molecular Formula

C8H9NO2

Molecular Weight

151.165

IUPAC Name

1,2,5,8a-tetrahydroindolizine-3,8-dione

InChI

InChI=1S/C8H9NO2/c10-7-2-1-5-9-6(7)3-4-8(9)11/h1-2,6H,3-5H2

InChI Key

UFXHDNXRYNIIFB-UHFFFAOYSA-N

SMILES

C1CC(=O)N2C1C(=O)C=CC2

Synonyms

3,8(2H,5H)-Indolizinedione,1,8a-dihydro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Compound Name Core Structure Substituents/Functional Groups Key Structural Notes
1,8A-Dihydroindolizine-3,8(2H,5H)-dione Indolizine (fused 6-5 bicyclic) 3,8-dione groups Planar bicyclic system with conjugated carbonyls
Acridinediones (e.g., 1,8-dioxodecahydroacridines) Acridine (fused tricyclic) 1,8-dione groups, methyl/phenyl substituents Rigid tricyclic framework enhancing fluorescence
Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Pyrrolopyrrole (fused 5-5 bicyclic) Thiophene/alkyl substituents High planarity for charge transport in materials science
Methanoisoquinoline-1,3(2H,5H)-dione Isoquinoline (fused 6-6 bicyclic) Methano bridge Non-planar structure due to methano bridge

Key Differences :

  • The indolizine core (6-5 fused rings) offers distinct electronic properties compared to acridine (tricyclic) or isoquinoline (6-6 fused).
  • Substituents like methyl or phenyl groups in acridinediones enhance steric hindrance and solubility, whereas thiophene groups in pyrrolopyrrole diones improve π-conjugation for optoelectronic applications .

Physicochemical Properties

Property This compound (Predicted) Acridinedione (e.g., Compound 7b ) Methanoisoquinoline Dione
Density (g/cm³) ~1.3–1.4 (estimated) N/A 1.36 ± 0.1
pKa ~9–10 (estimated) N/A 9.41 ± 0.20
Boiling Point (°C) ~400–420 (estimated) N/A 404.6 ± 45.0

Notes:

  • The methanoisoquinoline derivative’s higher predicted boiling point (404.6°C) suggests stronger intermolecular forces compared to less rigid frameworks .
  • Acridinediones exhibit tunable fluorescence due to substituent effects, which may differ in indolizine analogs .
Spectral Data:
Compound Type IR Peaks (cm⁻¹) NMR Features
Acridinedione (7b) 3276 (O–H), 2956 (C–H), 1613 (C=O) Aromatic protons at δ 6.5–7.5 ppm
Pyrrolopyrrole Dione 1664 (C=O), 1583 (C=C) Alkyl chain protons at δ 0.8–1.5 ppm
Methanoisoquinoline Dione Predicted C=O stretch ~1650–1700 Methano bridge protons as multiplets

Key Insight : The indolizine dione’s carbonyl stretches (~1650–1700 cm⁻¹) would align with acridinediones, but its proton NMR would reflect the unique indolizine ring environment.

Preparation Methods

Synthesis via Pyridinium Bromide Intermediates

A representative procedure involves reacting 2-methylpyridine (α-picoline) with ethyl 2-bromoacetoacetate in ethyl acetate to form a pyridinium bromide salt. Subsequent treatment with 1,3-diketones (e.g., acetylacetone) in the presence of triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) induces cyclization. For example:

  • Reactants : Pyridinium bromide (1.2 equiv), 1,3-diketone (1.0 equiv), DABCO (2.0 equiv)

  • Solvent : 1,2-Dichloroethane (DCE)

  • Conditions : Reflux at 60°C for 20 hours

  • Workup : Column chromatography (SiO₂, petroleum ether/ethyl acetate) yields the dione with ~70–85% efficiency.

Key spectroscopic data for the product include:

  • IR : Strong absorptions at 1720 cm⁻¹ (C=O stretch of diketone) and 1665 cm⁻¹ (amide C=O).

  • ¹H NMR : Distinct singlet for the methylene protons adjacent to ketones (δ 2.48–2.50 ppm) and aromatic protons (δ 6.95–8.21 ppm).

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloaddition between azomethine ylides and electron-deficient alkenes offers a regioselective route to indolizine diones. This method leverages in situ generation of ylides from isatin and amino acids (e.g., L-pipecolic acid).

Three-Component Reaction Protocol

A one-pot system combining:

  • Dipole precursor : Isatin (0.44 mmol) and L-pipecolic acid (0.48 mmol) in ethanol.

  • Dipolarophile : 3,5-Diarylidene-1-benzylpiperidin-4-one (0.40 mmol).

  • Conditions : Reflux for 6 hours, followed by silica gel chromatography.

The reaction proceeds via a chair-like transition state, favoring the formation of the 1,8a-dihydroindolizine-dione regioisomer due to reduced steric hindrance. Yields range from 63% to 85%, with LC₅₀ values in cytotoxicity assays as low as 7.27 µg/mL.

Dearomatization-Rearomatization Approaches

Recent advances employ dearomatization of pyridinium salts followed by rearomatization to construct the indolizine skeleton. A 2025 study demonstrated this using pyridinium bromides and maleimides:

General Procedure

  • Step 1 : Pyridine reacts with methyl 2-bromo-2-phenylacetate in ethyl acetate to form a pyridinium bromide.

  • Step 2 : The bromide reacts with 1-benzyl-1H-pyrrole-2,5-dione in DCE with DABCO (2.0 equiv) at 60°C.

  • Outcome : Cycloaddition and rearomatization yield the dione with 81% efficiency after column purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages
Cyclocondensation70–856–20 hoursHigh regioselectivity; scalable
1,3-Dipolar Cycloaddition63–856 hoursOne-pot synthesis; biocompatible products
Dearomatization75–818–20 hoursMild conditions; functional group tolerance

Mechanistic Insights and Optimization

Role of Bases

Triethylamine and DABCO facilitate deprotonation and cyclization. DABCO’s steric bulk enhances regioselectivity in dearomatization routes.

Solvent Effects

Polar aprotic solvents (e.g., DCE) stabilize intermediates, while ethanol accelerates dipole formation in cycloadditions.

Temperature Control

Reflux conditions (60–80°C) balance reaction rate and byproduct formation. Lower temperatures favor kinetic control in cycloadditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,8A-dihydroindolizine-3,8(2H,5H)-dione derivatives?

  • Methodological Answer : Derivatives of this scaffold are typically synthesized via multicomponent reactions involving 1,3-diones, aromatic amines, and aldehydes. For example, a green protocol uses water as a solvent and protic pyridinium ionic liquid catalysts (1 mol%) under reflux, yielding hexahydroacridine-diones with isolated yields up to 82% . Another one-pot approach employs ethylene glycol as a green solvent for intramolecular aza-Michael additions, enabling efficient cyclization without transition-metal catalysts .
  • Key Data :

Reaction ComponentsCatalyst/SolventYield (%)Reference
1,3-dione + aromatic amine + aldehydePyridinium ionic liquid (water)82%
Octahydroxanthenes + hydroxylamine hydrochlorideEthylene glycol67–78%

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, (8aRS)-8,8a-dihydrofuroindolizine-dione crystallizes in a monoclinic P2₁/n space group, revealing an asymmetric N-heterocyclic core with sp²-hybridized nitrogen and planar C5–C11 atoms. Bond lengths (e.g., N1–C5 = 1.479 Å) and dihedral angles are critical for validating conjugation and steric effects . Hydrogen atoms are geometrically idealized with C–H distances of 0.93–0.98 Å during refinement .

Q. What physicochemical properties are critical for solubility and reactivity studies?

  • Methodological Answer : Predicted properties include boiling point (404.6±45.0°C), pKa (9.41±0.20), and density (1.36±0.1 g/cm³). These are derived from computational models (e.g., ACD/Labs software) and validated experimentally via thermogravimetric analysis and UV-Vis spectroscopy .

Advanced Research Questions

Q. How do substituents on the indolizine core influence spectroscopic properties?

  • Methodological Answer : Substituents like aryl groups or halogens alter electronic transitions, detectable via UV-Vis and fluorescence spectroscopy. For instance, 9-(4-hydroxyphenyl)-hexahydroacridine-dione exhibits IR absorption at 3276 cm⁻¹ (O–H stretch) and 1613 cm⁻¹ (C=O stretch), while nitro groups induce bathochromic shifts in UV spectra . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to confirm regiochemistry and purity .

Q. What crystallographic features govern supramolecular interactions in solid-state studies?

  • Methodological Answer : Crystal packing is dominated by C–H···O hydrogen bonds and π-stacking. In 10-benzyl-9-(3,4-dimethoxyphenyl)-hexahydroacridine-dione, orthorhombic Pbca symmetry reveals intermolecular C–H···O bonds (2.52–2.65 Å) that stabilize layered structures. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H interactions = 25.7% of surface area) .

Q. How can computational methods validate experimental reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) optimizes transition states for key steps like aza-Michael additions. For cobalt-alanine-catalyzed syntheses, computational studies reveal that the catalyst lowers the activation energy by 12–15 kcal/mol via Lewis acid-base interactions. Mulliken charge analysis identifies nucleophilic/electrophilic centers in intermediates .

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